Deterenol hydrochloride

Catalog No.
S525737
CAS No.
23239-36-3
M.F
C11H18ClNO2
M. Wt
231.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deterenol hydrochloride

CAS Number

23239-36-3

Product Name

Deterenol hydrochloride

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

InChI

InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H

InChI Key

KTOGVIILDSYTNS-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC=C(C=C1)O)O.Cl

Solubility

Soluble in DMSO

Synonyms

1-(4-hydroxyphenyl)-2-isopropylaminoethanol, AL 842, deterenol, deterenol hydrochloride, (+-)-isomer, deterenol oxalate (2:1), (+-)-isomer, deterenol sulfate (1:1), deterenol, (+-)-isomer, N-isopropylnorsynephrine, N-isopropyloctopamine, PI 39, PI-39

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)O)O.Cl

Description

The exact mass of the compound Deterenol hydrochloride is 231.1026 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tyramine - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Deterenol hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇NO₂•HCl and a molecular weight of 231.72 g/mol. Its structure features a phenethanolamine core, characterized by an isopropyl group attached to the nitrogen atom and a hydroxyl group on the benzene ring. This structural configuration allows Deterenol hydrochloride to function as a non-selective beta-adrenergic receptor agonist, mimicking the physiological effects of epinephrine, which include increased heart rate and bronchodilation .

Deterenol acts as a non-selective beta-adrenergic receptor agonist, mimicking the effects of the hormone epinephrine. It stimulates both beta-1 and beta-2 adrenergic receptors, leading to various physiological effects like increased heart rate, bronchodilation (relaxation of airways), and lipolysis [, ].

Deterenol hydrochloride is a high-risk substance with significant safety concerns. Due to its potent beta-adrenergic stimulation, it can cause severe adverse effects, including:

  • Increased heart rate and blood pressure: This can lead to arrhythmias (irregular heartbeats), angina (chest pain), and even heart attack [].
  • Anxiety and tremors: Beta-adrenergic stimulation can induce nervousness, restlessness, and tremors [].
  • Insomnia: Deterenol can disrupt sleep patterns due to its stimulating effects [].

These risks are particularly concerning for individuals with pre-existing cardiovascular conditions or anxiety disorders []. Due to these safety concerns, Deterenol hydrochloride is banned or tightly regulated in most countries [].

, including:

  • Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
  • Hydrolysis: Under certain conditions, Deterenol hydrochloride may undergo hydrolysis, leading to the formation of its base form.
  • Receptor Binding: It interacts with beta-adrenergic receptors, leading to downstream signaling cascades that affect cardiovascular and respiratory functions.

Deterenol hydrochloride exhibits significant biological activity as a beta-adrenergic agonist. It stimulates both beta-1 and beta-2 adrenergic receptors, resulting in:

  • Increased Heart Rate: By activating beta-1 receptors in the heart, it enhances cardiac output.
  • Bronchodilation: Activation of beta-2 receptors in the lungs leads to relaxation of bronchial smooth muscle, improving airflow.
  • Lipolysis: It promotes the breakdown of fats for energy utilization .

The synthesis of Deterenol hydrochloride can be achieved through several methods. One common route involves starting from 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone (hydrochloride). The process typically includes:

  • Formation of the amine: Reacting appropriate precursors to introduce the isopropyl group.
  • Hydrochloride salt formation: The final step often involves reacting with hydrochloric acid to yield Deterenol hydrochloride .

Deterenol hydrochloride has several applications, primarily in:

  • Pharmaceuticals: Used in formulations targeting respiratory conditions due to its bronchodilatory effects.
  • Research: Investigated for its potential in studying beta-adrenergic signaling pathways and their implications in various diseases .

Due to its safety profile and regulatory status, its use is often limited or restricted in many regions.

Research indicates that Deterenol hydrochloride interacts with various drugs and substances:

  • Stimulants: Co-administration with other stimulants may enhance cardiovascular effects, increasing the risk of adverse reactions.
  • Beta-blockers: These can counteract the effects of Deterenol hydrochloride, making them important considerations in therapeutic settings .

Studies have shown that intravenous administration leads to distinct physiological responses, while oral administration has been less extensively studied but demonstrated notable effects such as vasodilation and increased heart rate at higher doses .

Similar Compounds

Deterenol hydrochloride shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Features
EpinephrineHighEmergency treatment for asthmaEndogenous hormone; fast action
IsoproterenolHighBronchodilatorSelective beta-agonist
PhenpromethamineModerateStimulantKnown for appetite suppression
OxilofrineModerateAthletic performance enhancerLess potent than Deterenol
1,3-DimethylamylamineLowWeight loss supplementStrong stimulant properties

Deterenol hydrochloride is unique due to its specific receptor activity profile and its application in both cardiology and pulmonology contexts .

Structural Architecture and Composition

Deterenol hydrochloride is composed of two distinct components: the organic deterenol base (C₁₁H₁₇NO₂) and the inorganic hydrogen chloride (HCl) counterion [3]. The organic component possesses a phenethanolamine structural framework, which is characterized by a benzene ring substituted with a hydroxyl group at the para position and an ethanol chain bearing an isopropyl-substituted amino group .

The molecular structure features several key structural elements. The benzene ring carries a hydroxyl substituent at the 4-position, creating a para-hydroxyphenyl moiety. The ethanol side chain is attached to the benzene ring at the 1-position, with the hydroxyl group on the alpha carbon. The nitrogen atom in the side chain is substituted with an isopropyl group, specifically a propan-2-yl substituent [1] .

PropertyValue
AppearanceSolid
ColorWhite to Off-White
Melting Point155-157°C
Solubility in DMSOSlightly soluble
Solubility in WaterSlightly soluble
Solubility in AcetonitrileSlightly soluble
Storage Temperature-20°C
StabilityHygroscopic, ≥4 years
FormCrystalline powder

Stereochemical Properties and Molecular Geometry

The stereochemical analysis of deterenol hydrochloride reveals important configurational features. The compound exists as a racemic mixture, indicated by the stereochemical designation of RACEMIC in chemical databases [3]. This racemic nature stems from the presence of one chiral center located at the carbon atom bearing the hydroxyl group in the ethanol side chain [1] [3].

The compound exhibits one undefined atom stereocenter, meaning that both R and S configurations are present in equal proportions in the racemic mixture [1]. The optical activity is designated as (+/-), confirming the racemic composition [3]. No E/Z centers are present in the molecule, and there are no additional stereochemical complications beyond the single chiral center [3].

PropertyValue
StereochemistryRacemic
Optical Activity(+/-)
Defined Stereocenters0/1
E/Z Centers0
Additional StereochemistryNo
Stereoisomer TypeRacemate

Computed Molecular Properties and Structural Parameters

Computational analysis of deterenol hydrochloride provides detailed insights into its molecular properties and structural characteristics. The exact mass and monoisotopic mass are both calculated as 231.1026065 daltons [1]. The molecule contains fifteen heavy atoms, which excludes hydrogen atoms from the count [1].

The hydrogen bonding characteristics of the molecule are particularly noteworthy. The compound possesses four hydrogen bond donor sites and three hydrogen bond acceptor sites [1]. These properties are crucial for understanding the molecule's potential intermolecular interactions and solubility behavior. The topological polar surface area is calculated as 52.5 square angstroms, providing an indicator of the molecule's polarity and membrane permeability characteristics [1].

PropertyValue
Exact Mass231.1026065 Da
Monoisotopic Mass231.1026065 Da
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Topological Polar Surface Area52.5 Ų
Heavy Atom Count15
Formal Charge0
Complexity153
Undefined Atom Stereocenter Count1
Covalently-Bonded Unit Count2

The structural flexibility of deterenol hydrochloride is characterized by four rotatable bonds, allowing for conformational variability in solution [1]. The molecular complexity index is rated at 153, reflecting the moderate structural complexity of this phenethanolamine derivative [1]. The covalently-bonded unit count of two confirms the salt nature of the compound, consisting of the organic deterenol cation and the chloride anion [1].

Physical and Chemical Characterization

Deterenol hydrochloride presents as a white to off-white crystalline solid at room temperature [5] [6]. The compound exhibits a characteristic melting point range of 155-157°C, which serves as a key identification parameter for quality control and analytical purposes [5] [7] [6]. The solid-state form is hygroscopic, meaning it readily absorbs moisture from the atmospheric environment [5] [6].

The solubility profile of deterenol hydrochloride shows limited solubility in common organic solvents. The compound is slightly soluble in dimethyl sulfoxide (DMSO), water, and acetonitrile [8] [6]. This solubility pattern is consistent with the polar nature of the hydrochloride salt and the presence of multiple hydrogen bonding sites in the molecular structure. For laboratory applications, the compound demonstrates stability of at least four years when stored under appropriate conditions at -20°C [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

231.1026065 g/mol

Monoisotopic Mass

231.1026065 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RCH64O2H56

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

Wikipedia

Deterenol hydrochloride

Dates

Modify: 2023-08-15

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